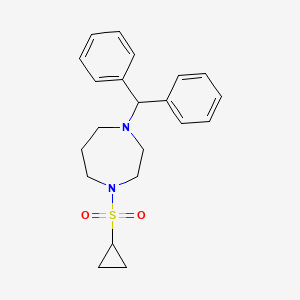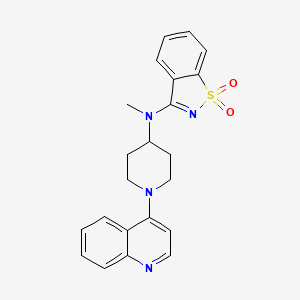![molecular formula C19H19N5O2S2 B6447725 N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine CAS No. 2548988-60-7](/img/structure/B6447725.png)
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiazolopyridine moiety and a piperidine ring. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the thiazolopyridine and piperidine moieties through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiazole core but differs in the substitution pattern and additional functional groups.
Thiazolopyridine derivatives: Similar in structure but may lack the piperidine ring or have different substituents.
Uniqueness
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-23(18-14-4-2-3-5-17(14)28(25,26)22-18)13-7-10-24(11-8-13)19-21-15-12-20-9-6-16(15)27-19/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUHJNVGWZHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6447645.png)
![4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6447651.png)


![N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6447682.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447687.png)
![N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine](/img/structure/B6447704.png)

![N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447716.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447722.png)
![N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447730.png)
![N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447732.png)
![2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6447738.png)
![N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447743.png)
